molecular formula C28H46O2Si B13364498 2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal

2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal

Cat. No.: B13364498
M. Wt: 442.7 g/mol
InChI Key: PAKALELHKCOBRT-ZISSORKFSA-N
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Description

2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal typically involves multiple steps, including the formation of the cyclohexylidene and indene rings, as well as the introduction of the tert-butyldimethylsilyl group. Each step requires specific reaction conditions, such as the use of strong bases, acids, or catalysts, and precise temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The double bonds and the aldehyde group can be reduced to form alcohols or alkanes.

    Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, derivatives of this compound could be studied for their potential biological activity. The presence of multiple chiral centers and functional groups makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound or its derivatives could be investigated for their therapeutic potential. The specific interactions with biological targets would need to be studied to determine any potential medicinal uses.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its complex structure could impart unique properties to the materials or products derived from it.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple chiral centers and functional groups, such as:

  • 2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethanol
  • 2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)carboxylic acid

Uniqueness

The uniqueness of 2-((1R,3AS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal lies in its specific arrangement of functional groups and chiral centers. This unique structure can lead to distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H46O2Si

Molecular Weight

442.7 g/mol

IUPAC Name

2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal

InChI

InChI=1S/C28H46O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,19,21,24-26H,1,9-11,14-18H2,2-8H3/b22-12+,23-13+/t21?,24-,25+,26-,28+/m0/s1

InChI Key

PAKALELHKCOBRT-ZISSORKFSA-N

Isomeric SMILES

CC(C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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